molecular formula C16H39NO2 B3152749 Tetrabutylammonium hydroxide hydrate CAS No. 74296-38-1

Tetrabutylammonium hydroxide hydrate

Cat. No. B3152749
CAS RN: 74296-38-1
M. Wt: 277.49
InChI Key: CWQQNNGLDZEOBJ-UHFFFAOYSA-M
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Description

Tetrabutylammonium hydroxide hydrate is a strong alkali containing quaternary amine . It is available as a solution of 40% or 53.5-56.5% in water. It is widely employed as a titrant for weak acids .


Synthesis Analysis

Tetrabutylammonium hydroxide has been synthesized from tetrabutylammonium iodide . It is available as a 40% solution in water or a 53.5-56.5% solution in water .


Molecular Structure Analysis

The linear formula for Tetrabutylammonium hydroxide hydrate is (CH3CH2CH2CH2)4N (OH) · 30H2O . Its molecular weight is 799.93 .


Chemical Reactions Analysis

Tetrabutylammonium hydroxide is used as a phase-transfer catalyst in the synthesis of fullerenol, the polyhydroxylated fullerene . It is also used in the hydroxylation of fullerene

Scientific Research Applications

1. Catalysis in Hydration of Nitriles

Tetrabutylammonium hydroxide (TBAH) is used as a catalyst for the hydration of nitriles to amides, offering a transition metal-free process. This method is effective for various nitriles, including aromatic, aliphatic, and heteroaromatic types, with a wide range of functional groups, demonstrating the versatility of TBAH in organic synthesis (Veisi et al., 2015).

2. Electrochemical Applications

The electrical and electrochemical properties of solid TBAH have been studied, revealing insights into its behavior in various temperature conditions. This research is crucial for understanding the material's applications in electrochemistry, particularly in solid-state ionics (Prokopowicz & Opallo, 2001).

3. Impact on Carbon Dioxide Hydrates

TBAH exhibits a significant effect on the phase behavior of carbon dioxide hydrates. This is particularly relevant in the context of natural gas separation and gas storage, where TBAH can shift hydrate equilibrium towards favorable conditions (Foo et al., 2018).

4. Hydrolysis of Polypeptide Esters

TBAH is effective in hydrolyzing polypeptide esters to corresponding acids with minimal racemization, particularly for non-polar polypeptide esters. This specificity highlights its potential in peptide chemistry and pharmaceutical applications (Abdel-Magid et al., 1998).

5. Kinetic Behavior in Gas Hydrates

Research on TBAH has contributed significantly to the understanding of its kinetic hydrate inhibition performance, especially in mixed methane and carbon dioxide hydrate systems. This is crucial for controlling gas hydrate formation in applications like offshore petroleum pipelines (Khan et al., 2021).

6. Synthesis of Organic Compounds

TBAH is used as a catalyst in the synthesis of various organic compounds, such as the construction of 1,2,4-oxadiazole rings. Its efficiency and mild nature make it suitable for a range of substrates and large-scale synthesis (Otaka et al., 2014).

properties

IUPAC Name

tetrabutylazanium;hydroxide;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.2H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H2/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQQNNGLDZEOBJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.[OH-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H39NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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